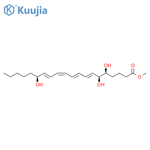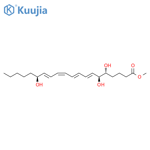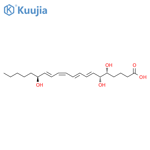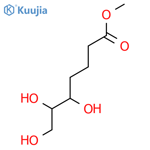- Simple synthesis and assignment of stereochemistry of lipoxin A, Tetrahedron Letters, 1985, 26(3), 281-4
Cas no 89663-86-5 (Lipoxin A4)
リポキシンA4(Lipoxin A4)は、アラキドン酸から生合成されるエイコサノイドの一種であり、抗炎症作用と炎症収束作用を有する生理活性物質です。特に、自然な炎症反応の調節において重要な役割を果たし、好中球の遊走を抑制し、マクロファージによる貪食を促進することで、過剰な炎症反応を抑制します。また、組織修復を促進する特性も確認されており、慢性炎症疾患や自己免疫疾患の研究分野で注目されています。その特異的な受容体(ALX/FPR2)を介したシグナル伝達機構は、炎症抑制経路の新たなターゲットとしての可能性を示唆しています。
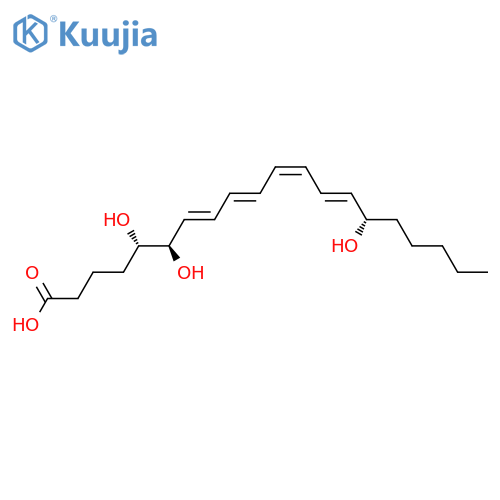
Lipoxin A4 structure
Lipoxin A4 化学的及び物理的性質
名前と識別子
-
- 7,9,11,13-Eicosatetraenoicacid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-
- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-TRIHYDROXYICOSA-7,9,11,13-TETRAENOIC ACID
- 5(S),6(R)-Lipoxin A4
- 5(S),6(R)-Lipoxin A4 Lipid Maps MS Standard
- LIPOXIN A4
- 5S,6R,15S-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
- LIPOXIN A
- LXA
- LXA4
- (5S,6R,15S)-Trihydroxy-(7E,9E,11Z,13E)-Eicosatetraenoic acid
- Lipoxin A4 ethanol solution
- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-Trihydroxy-7,9,11,13-eicosatetraenoic acid (ACI)
- 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, [5S-(5R*,6S*,7E,9E,11Z,13E,15R*)]- (ZCI)
- 5S,6R,15S-Trihydroxy-7E,9E,11Z,13E-eicosatetraenoate
- BSPBio_001378
- 5,6,15-triHETE
- LXA4-[19,19,20,20,20-d5]
- HMS1989E20
- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyeicosa-7,9,11,13-tetraenoic acid
- 89663-86-5
- Q27082450
- CHEMBL392438
- NCGC00161280-02
- LIPOXINA4
- GTPL1034
- HMS1791E20
- 5S,6R-LipoxinA4
- 5S,6S-Lipoxin A4
- SR-01000946984
- NCGC00161280-03
- 6R-LXA4
- SR-01000946984-1
- NCGC00161280-01
- 7,9,11,13-Eicosatetraenoic acid, 5,6,15-trihydroxy-, (5S,6R,7E,9E,11Z,13E,15S)-
- BML1-E11
- HMS3402E20
- LMFA03040001
- HMS1361E20
- (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
- (5S,6R,15S)-trihydroxy-7,9,13-trans-11-cis-eicosatetraenoic acid
- C06314
- IDI1_033848
- (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoic acid
- MFCD00065845
- 5S,6R,15S-trihydroxy-7E,9E,11Z,13E-Eicosatetraenoic acid
- AKOS040755014
- 5(S),6(R),15(S)-trihydroxyeicosa-7E,9E,11Z,13E-tetraenoic acid
- HY-113509
- CHEBI:6498
- F7C6J3D79J
- BDBM50520816
- CS-0062443
- NS00074208
- DTXSID6040535
- (7E,9E,11Z,13E)-(5S,6R,15S)-5,6,15-Trihydroxyicosa-7,9,11,13-tetraenoate
- UNII-F7C6J3D79J
- DA-54948
- 5,6,15-tri-HETE
- DTXCID001476791
- 5,6,15-trihydroxy-7,9,11,13-eicosatetraenoic acid
- IXAQOQZEOGMIQS-SSQFXEBMSA-N
- Lipoxin A4
-
- MDL: MFCD00065845
- インチ: 1S/C20H32O5/c1-2-3-8-12-17(21)13-9-6-4-5-7-10-14-18(22)19(23)15-11-16-20(24)25/h4-7,9-10,13-14,17-19,21-23H,2-3,8,11-12,15-16H2,1H3,(H,24,25)/b6-4-,7-5+,13-9+,14-10+/t17-,18+,19-/m0/s1
- InChIKey: IXAQOQZEOGMIQS-SSQFXEBMSA-N
- ほほえんだ: [C@@H](O)(/C=C/C=C/C=C\C=C\[C@@H](O)CCCCC)[C@@H](O)CCCC(=O)O
計算された属性
- せいみつぶんしりょう: 352.22500
- どういたいしつりょう: 352.22497412g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 5
- 重原子数: 25
- 回転可能化学結合数: 14
- 複雑さ: 451
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 4
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 98Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
じっけんとくせい
- PSA: 97.99000
- LogP: 3.12910
Lipoxin A4 セキュリティ情報
-
記号:


- シグナルワード:Danger
- 危害声明: H225-H319
- 警告文: P210-P280-P305+P351+P338-P337+P313-P403+P235
- 危険物輸送番号:UN 1170 3/PG 2
- WGKドイツ:2
- 危険カテゴリコード: 11
- セキュリティの説明: S; S7; S16
-
危険物標識:

- ちょぞうじょうけん:−20°C
- リスク用語:R11
Lipoxin A4 税関データ
- 税関コード:2918199090
- 税関データ:
中国税関コード:
2918199090概要:
HS:2918199090。他のアルコール含有であるが、他の酸素含有カルボン酸(その酸無水物/ハロゲン化アシル/過酸化物、過酸素酸、および税番の誘導体を含む)を含まない。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2918199090他のアルコール機能を有するが他の酸素機能を有さないカルボン酸、それらの酸無水物、ハロゲン化物、過酸化物、過酸素酸及びその誘導体。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:6.5%.General tariff:30.0%
Lipoxin A4 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21346-250ug |
Lipoxin A4 |
89663-86-5 | 98% | 250ug |
¥17296.00 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201060-25µg |
Lipoxin A4, |
89663-86-5 | ≥95% | 25µg |
¥2482.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201060B-100µg |
Lipoxin A4, |
89663-86-5 | ≥95% | 100µg |
¥6769.00 | 2023-09-05 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201060C-250µg |
Lipoxin A4, |
89663-86-5 | ≥95% | 250µg |
¥14892.00 | 2023-09-05 | |
| TargetMol Chemicals | T36051-25μg |
Lipoxin A4 |
89663-86-5 | 25μg |
¥ 5870 | 2024-07-24 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21346-100ug |
Lipoxin A4 |
89663-86-5 | 98% | 100ug |
¥7786.00 | 2023-09-09 | |
| ChemScence | CS-0062443-25ug |
Lipoxin A4 |
89663-86-5 | ≥98.0% | 25ug |
$1380.0 | 2022-04-26 | |
| MedChemExpress | HY-113509-25μg |
Lipoxin A4 |
89663-86-5 | 25μg |
¥6000 | 2024-07-21 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci21346-25ug |
Lipoxin A4 |
89663-86-5 | 98% | 25ug |
¥2244.00 | 2023-09-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-201060A-50 µg |
Lipoxin A4, |
89663-86-5 | ≥95% | 50µg |
¥3,542.00 | 2023-07-10 |
Lipoxin A4 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Methanol , Tetrahydrofuran , Water
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water
リファレンス
- Enantiospecific and stereospecific synthesis of lipoxin A. Stereochemical assignment of the natural lipoxin A and its possible biosynthesis, Journal of the American Chemical Society, 1985, 107(2), 464-9
合成方法 3
はんのうじょうけん
リファレンス
- Total synthesis of lipoxin A4 and lipoxin B4 from butadiene, Tetrahedron Letters, 2000, 41(6), 823-826
合成方法 4
はんのうじょうけん
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
リファレンス
- Stereocontrolled total synthesis of lipoxins A, Journal of the American Chemical Society, 1985, 107(25), 7515-18
Lipoxin A4 Raw materials
- Methyl (5S,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoate
- BML-111
- 1,3-Dioxolane-4-butanoic acid, 5-(9-hydroxy-1,3,5,7-tetradecatetraenyl)-2-oxo-, ethyl ester, [4S-[4α,5β(1E,3E,5Z,7E,9R*)]]-
- Methyl (5R,6S,7E,9E,11Z,13E,15S)-5,6,15-trihydroxy-7,9,11,13-eicosatetraenoate
Lipoxin A4 Preparation Products
Lipoxin A4 関連文献
-
Bashar Hamza,Elisabeth Wong,Sachin Patel,Hansang Cho,Joseph Martel,Daniel Irimia Integr. Biol. 2014 6 175
-
Colm D. Duffy,Patrick J. Guiry Med. Chem. Commun. 2010 1 249
-
Trond V. Hansen,Jesmond Dalli,Charles N. Serhan RSC Adv. 2016 6 28820
-
Kasipandi Vellaisamy,Guodong Li,Wanhe Wang,Chung-Hang Leung,Dik-Lung Ma Chem. Sci. 2018 9 8171
-
Biaou O. Ode Boni,Lallepak Lamboni,Tiatou Souho,Mario Gauthier,Guang Yang Mater. Horiz. 2019 6 1122
89663-86-5 (Lipoxin A4) 関連製品
- 1697878-14-0(2-Bromo-5-(pentyloxy)pyridine)
- 636987-29-6(3-2-(2-methoxyphenoxy)ethyl-5-methyl-2,3-dihydro-1,3-benzoxazol-2-one)
- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)
- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 1994939-44-4(3-(3-fluoropropyl)-1,1-dioxo-1lambda6-thiolane-3-carbaldehyde)
- 2172057-01-9(4-(4-Hydroxypiperidin-4-yl)thiane-4-carboxylic acid)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 35155-09-0(4'-(4-Phenylphenoxy)acetophenone)
- 150584-61-5(7-Chloro-2-oxo-1,2-dihydroquinoline-3-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:89663-86-5)Lipoxin A4

清らかである:99%
はかる:25μg
価格 ($):752.0
